molecular formula C12H12N2O2S B103566 4-Methyl-N-pyridin-2-yl-benzenesulfonamide CAS No. 52776-76-8

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Cat. No.: B103566
CAS No.: 52776-76-8
M. Wt: 248.3 g/mol
InChI Key: QOEDVXAZNHMVLV-UHFFFAOYSA-N
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Description

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 4-Methyl-N-pyridin-2-yl-benzenesulfonamide has been involved in various synthesis processes, particularly in the creation of CCR5 antagonists used in HIV-1 infection prevention. These antagonists are synthesized using intermediates derived from benzenesulfonamides, indicating the compound's potential in developing HIV-1 targeting drugs (Cheng De-ju, 2015).

Electrochemical Synthesis and Crystal Structures

This compound has been used in the electrochemical synthesis of copper(II) and nickel(II) complexes. The crystal and molecular structures of these complexes, crucial in various chemical applications, have been determined by X-ray diffraction (Mari´a L. Dura´n et al., 1997).

Antimicrobial Activity

This compound has been used in synthesizing novel compounds with significant antimicrobial activity. These synthesized compounds have shown effectiveness against various pathogens, indicating their potential in developing new antimicrobial agents (N. Elangovan et al., 2021).

Photophysicochemical Properties

The compound has also been studied for its photophysicochemical properties. In particular, its derivatives have been used to synthesize zinc(II) phthalocyanine compounds with potential applications in photocatalytic processes and possibly in photodynamic therapy (Gülen Atiye Öncül et al., 2021).

Molecular and Supramolecular Structures

Its derivatives have been analyzed for their molecular and supramolecular structures, which are critical in understanding their chemical properties and potential applications in various scientific fields (Danielle L Jacobs et al., 2013).

Safety and Hazards

Specific safety and hazard information for “4-Methyl-N-pyridin-2-yl-benzenesulfonamide” is not available in the sources retrieved. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on “4-Methyl-N-pyridin-2-yl-benzenesulfonamide” are not specified in the sources retrieved. Given its structural similarity to sulfonamides, it may have potential applications in medical or pharmaceutical research .

Properties

IUPAC Name

4-methyl-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDVXAZNHMVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328029
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52776-76-8
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in the synthesis of novel sulfonamide drugs?

A1: The research paper describes the synthesis of novel sulfonamide drugs utilizing this compound as a key building block []. Specifically, this compound is reacted with a series of 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles to yield the final target molecules, N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamides []. These final compounds are then evaluated for their antimicrobial activity.

Q2: How is this compound synthesized?

A2: The paper outlines two distinct synthetic routes for this compound []:

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